Oclacitinib-13C-d3

Description

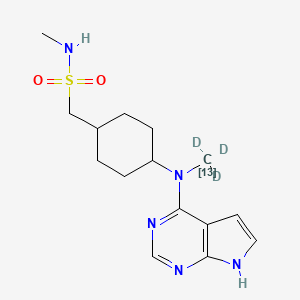

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H23N5O2S |

|---|---|

Molecular Weight |

341.45 g/mol |

IUPAC Name |

N-methyl-1-[4-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuterio(113C)methyl)amino]cyclohexyl]methanesulfonamide |

InChI |

InChI=1S/C15H23N5O2S/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19)/i2+1D3 |

InChI Key |

HJWLJNBZVZDLAQ-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N(C1CCC(CC1)CS(=O)(=O)NC)C2=NC=NC3=C2C=CN3 |

Canonical SMILES |

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Oclacitinib-13C-d3: Properties, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of the isotopically labeled molecule, Oclacitinib-13C-d3. It details its application as an internal standard in quantitative analysis, provides an exemplary experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS/MS), and illustrates the mechanism of action of its parent compound, Oclacitinib, through detailed signaling pathway diagrams.

Core Chemical and Physical Properties

This compound is a stable isotope-labeled version of Oclacitinib, a Janus kinase (JAK) inhibitor. The incorporation of one carbon-13 atom and three deuterium atoms results in a mass shift that allows for its use as an ideal internal standard in mass spectrometry-based quantification of Oclacitinib.

Summary of Chemical Properties

| Property | Value | Citations |

| Chemical Name | N-methyl-1-((1r,4r)-4-((methyl-13C-d3)(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonamide | [1][2] |

| Molecular Formula | C₁₄¹³CH₂₀D₃N₅O₂S | [1][2][3] |

| Molecular Weight | 341.45 g/mol | [1][2][4] |

| CAS Number | 2750534-84-8 | [2][5][6] |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [6] |

Physical and Solubility Properties

| Property | Description | Citations |

| Appearance | White to off-white solid | [4][7] |

| Solubility | Soluble in DMSO and Methanol | [6][7] |

| Storage | Store at -20°C for long-term stability | [4] |

Application in Quantitative Analysis

This compound is primarily intended for use as an internal standard for the quantification of Oclacitinib in biological matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[6] Its utility stems from its near-identical chemical and physical properties to the unlabeled analyte, ensuring similar behavior during sample preparation, chromatographic separation, and ionization. The mass difference allows for distinct detection and accurate quantification.

Experimental Protocol: Quantification of Oclacitinib in Plasma by LC-MS/MS

The following protocol is adapted from a validated method for the determination of Oclacitinib in canine plasma, utilizing a stable isotope-labeled internal standard consistent with this compound.[6]

1. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample, standard, or quality control sample in a 96-well plate, add 200 µL of a 10 ng/mL solution of this compound in acetonitrile.

-

Seal the plate and vortex to mix, precipitating the plasma proteins.

-

Centrifuge the plate at approximately 1000 x g for 10 minutes.

-

Transfer 20 µL of the supernatant to a clean 96-well plate.

-

Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.

-

Seal the plate, mix gently, and place it in the autosampler for analysis.

2. LC-MS/MS System and Conditions

-

HPLC System: An Agilent 1100 series or equivalent.[8]

-

Mass Spectrometer: Sciex API 4000 mass spectrometer or equivalent with positive electrospray ionization (ESI+).[6]

-

HPLC Column: Zorbax Extend C18, 5 µm, 50 x 2 mm.[6]

-

Mobile Phase A: 0.1% ammonium hydroxide in water (pH 10.7).[6]

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[6]

-

Flow Rate: 0.300 mL/min.[6]

-

Injection Volume: 10 µL.[6]

-

Gradient Elution:

-

Start with 90% A / 10% B.

-

Over 0.5 minutes, ramp to 70% A / 30% B.

-

Hold at 70% A / 30% B for 2 minutes.[6]

-

-

Total Run Time: 5 minutes.[6]

3. Mass Spectrometry Detection

-

Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transition for Oclacitinib: 338 → 149 amu.[6]

-

MRM Transition for this compound (as M+4 stable label): 342 → 149 amu.[6]

4. Quantification

-

A calibration curve is generated by plotting the peak area ratio of Oclacitinib to this compound against the concentration of the calibration standards. A quadratic regression with 1/x² weighting is typically used for quantitation.[6]

Workflow for LC-MS/MS Quantification

Caption: Workflow for the quantification of Oclacitinib using this compound.

Mechanism of Action: The JAK-STAT Signaling Pathway

Oclacitinib is a selective inhibitor of the Janus kinase (JAK) family of enzymes, particularly JAK1.[5][9] These enzymes are critical components of the signaling pathway for numerous cytokines involved in inflammation, allergy, and pruritus.[5][9] By inhibiting JAKs, Oclacitinib blocks the downstream signaling cascade, leading to a reduction in the inflammatory and pruritic responses.

The JAK-STAT Signaling Cascade

Cytokines such as interleukins (IL-2, IL-4, IL-6, IL-13, and IL-31) bind to their specific receptors on the cell surface.[2][5] This binding event brings the associated JAK enzymes into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation and immunity.[4]

Inhibition by Oclacitinib

Oclacitinib exerts its therapeutic effect by entering the cell and binding to the ATP-binding pocket of JAK enzymes, primarily JAK1, preventing their phosphorylation and activation.[5] This inhibition halts the entire downstream signaling cascade, preventing the phosphorylation of STATs and their subsequent nuclear translocation. The result is a dampening of the cellular response to pro-inflammatory and pruritogenic cytokines.

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. brjac.com.br [brjac.com.br]

- 4. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zoetis.cl [zoetis.cl]

- 6. ar.zoetis.com [ar.zoetis.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oclacitinib [cliniciansbrief.com]

Oclacitinib-13C-d3 (CAS: 2750534-84-8): A Comprehensive Technical Guide for Researchers

An in-depth examination of the synthesis, analytical quantification, and mechanism of action of the isotopically labeled Janus kinase inhibitor, Oclacitinib-13C-d3, for use in advanced research applications.

This technical guide provides a detailed overview of this compound, an isotopically labeled form of Oclacitinib, a selective Janus kinase (JAK) inhibitor. Intended for researchers, scientists, and drug development professionals, this document outlines the compound's properties, a representative synthetic approach, a detailed analytical method for its use as an internal standard, and its mechanism of action within the JAK-STAT signaling pathway.

Compound Specifications

This compound is a stable isotope-labeled analog of Oclacitinib, designed for use as an internal standard in quantitative mass spectrometry-based analyses. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating accurate and precise quantification of Oclacitinib in complex biological matrices.

| Property | Value |

| CAS Number | 2750534-84-8 |

| Formal Name | trans-N-methyl-4-(methyl-13C-d3-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-cyclohexanemethanesulfonamide |

| Molecular Formula | C₁₄[¹³C]H₂₀D₃N₅O₂S |

| Formula Weight | 341.5 g/mol |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

Oclacitinib is a selective inhibitor of the Janus kinase (JAK) family of enzymes, with a pronounced inhibitory effect on JAK1.[1][2] The JAK-STAT signaling pathway is a critical cascade in the cellular response to a multitude of cytokines and growth factors, playing a pivotal role in immune responses and inflammation.[3][4]

Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[3][4] These STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes, including those encoding pro-inflammatory cytokines.[3][4]

Oclacitinib exerts its therapeutic effect by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a downstream reduction in the production of inflammatory mediators.

Representative Synthetic Route

While the specific, proprietary synthesis of this compound is not publicly available, a plausible synthetic route can be conceptualized based on known synthetic methodologies for related kinase inhibitors. The synthesis would likely involve the preparation of the core pyrrolo[2,3-d]pyrimidine structure, followed by the introduction of the isotopically labeled methyl group and coupling with the cyclohexyl moiety.

Key synthetic steps could include:

-

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This heterocyclic core is a common scaffold in many kinase inhibitors and can be synthesized through various established methods.

-

Introduction of the Labeled Methyl Group: A key step would be the N-methylation of the pyrrolo[2,3-d]pyrimidine intermediate using a commercially available isotopically labeled methylating agent, such as ¹³CD₃I.

-

Coupling with the Cyclohexyl Moiety: The final key step would involve the coupling of the labeled heterocyclic core with the appropriately functionalized trans-cyclohexylamine derivative.

The final product would then be purified using standard chromatographic techniques to ensure high purity and isotopic enrichment.

Analytical Methodology: Quantification by LC-MS/MS

This compound is primarily used as an internal standard for the accurate quantification of Oclacitinib in biological samples, such as plasma, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following provides a detailed, representative experimental protocol.

Sample Preparation: Protein Precipitation

A protein precipitation method is commonly employed to extract Oclacitinib from plasma samples.

Protocol:

-

To 100 µL of plasma in a microcentrifuge tube, add a fixed amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol).

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following table outlines typical LC-MS/MS parameters for the analysis of Oclacitinib.

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes) |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Oclacitinib: [M+H]⁺ → fragment ionthis compound: [M+H+4]⁺ → corresponding fragment ion |

Data Analysis: The concentration of Oclacitinib in the samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations of Oclacitinib and a constant concentration of this compound.

Logical Relationship of Oclacitinib's Mechanism of Action

The therapeutic effect of Oclacitinib is a direct consequence of its targeted inhibition of the JAK-STAT pathway, leading to a reduction in the inflammatory cascade.

Conclusion

This compound is an indispensable tool for researchers engaged in pharmacokinetic, pharmacodynamic, and metabolism studies of Oclacitinib. Its high isotopic purity and well-defined mass shift ensure its reliability as an internal standard for precise and accurate quantification. A thorough understanding of its properties, analytical methodologies, and mechanism of action, as detailed in this guide, is crucial for its effective application in advancing veterinary and potentially human medical research.

References

A Technical Guide to the Role of Oclacitinib-13C-d3 as an Internal Standard in Quantitative Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Oclacitinib-13C-d3 and its critical function as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of oclacitinib in biological matrices. This document covers the foundational principles of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS), the pharmacological context of oclacitinib's mechanism of action, and detailed protocols for its bioanalysis.

The Core Principle: Mechanism of Action as an Internal Standard

In quantitative bioanalysis, particularly with a sensitive and specific technique like LC-MS/MS, an internal standard (IS) is essential for achieving accurate and precise results.[1] An IS is a compound with physicochemical properties similar to the analyte of interest, which is added at a known concentration to every sample, calibrator, and quality control (QC) sample before processing.[1] Its primary role is to correct for the variability inherent in the analytical workflow, including sample extraction, potential degradation, matrix effects (ion suppression or enhancement), and instrument response.[2][3]

The ideal IS is a stable isotope-labeled version of the analyte.[2][4] this compound is the SIL-IS for oclacitinib. It is structurally identical to oclacitinib, except that one carbon atom has been replaced with its heavier isotope, Carbon-13, and three hydrogen atoms have been replaced with deuterium. This results in a molecule that is chemically indistinguishable from oclacitinib during sample preparation and chromatographic separation but has a distinct, higher mass.[5][6]

Because the SIL-IS and the analyte co-elute and experience identical extraction recovery and matrix effects, the ratio of their peak areas remains constant despite variations in the analytical process.[4][6] This principle, known as isotopic dilution, allows the concentration of the unknown analyte to be calculated with high precision and accuracy by relating the analyte/IS peak area ratio to a calibration curve.

References

- 1. research.rug.nl [research.rug.nl]

- 2. ar.zoetis.com [ar.zoetis.com]

- 3. scispace.com [scispace.com]

- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ddd.uab.cat [ddd.uab.cat]

- 6. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Oclacitinib-13C-d3: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides comprehensive technical information on Oclacitinib-13C-d3, a critical internal standard for the quantification of Oclacitinib. This document outlines its availability from various suppliers, presents key quantitative data in a structured format, details an experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS), and visualizes the relevant biological signaling pathway.

Supplier and Availability

This compound is readily available from several specialized chemical suppliers. The compound is typically offered in various quantities for research and development purposes. It is crucial to note that this product is not intended for human or veterinary use.

| Supplier | Availability | Unit Sizes |

| Clinivex | In stock[1] | 10mg, 50mg, 100mg[1] |

| MedchemExpress | In stock[2] | Inquire for details |

| Cayman Chemical | In stock | 500 µg, 1 mg[3] |

| Pharmaffiliates | Inquire | Inquire for details[4] |

Technical Data

This compound serves as an isotopically labeled internal standard for the accurate quantification of Oclacitinib.[3] Its physical and chemical properties are essential for methodological development and data interpretation.

| Property | Value |

| Chemical Formula | C₁₄[¹³C]H₂₀D₃N₅O₂S[3] |

| Molecular Weight | 341.5 g/mol [3] |

| Purity | ≥99% deuterated forms (d₁-d₃)[3] |

| Solubility | Soluble in DMSO and Methanol[3] |

Oclacitinib's Inhibitory Activity

Oclacitinib is a potent inhibitor of the Janus kinase (JAK) family.[3] Its efficacy is demonstrated by its low half-maximal inhibitory concentration (IC₅₀) values against various JAK enzymes. Oclacitinib shows preferential inhibition of JAK1.[5][6][7]

| Enzyme | IC₅₀ (nM) |

| JAK1 | 10[3][8][9] |

| JAK2 | 18[3] |

| JAK3 | 99[3][9] |

| TYK2 | 84[3] |

Pharmacokinetic Properties of Oclacitinib (in dogs)

Understanding the pharmacokinetic profile of Oclacitinib is vital for designing in vivo studies. The following table summarizes key parameters observed in dogs.

| Parameter | Value |

| Cmax (Maximum Concentration) | 324 ng/mL[10] |

| Tmax (Time to Maximum Concentration) | Approximately 1.7 hours[11] |

| T1/2 (Half-life) | 4.8 hours[11] |

| Absolute Bioavailability | 89%[10][12] |

Experimental Protocol: Quantification of Oclacitinib in Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of Oclacitinib in plasma samples using this compound as an internal standard.[13]

1. Sample Preparation:

- To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of an internal standard solution (this compound at 10 ng/mL in acetonitrile).

- Vortex the mixture to precipitate proteins and then centrifuge at approximately 100 x g for 10 minutes.

- Transfer 20 µL of the supernatant to a clean 96-well plate.

- Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide.

- Gently mix the plate before placing it in the autosampler for analysis.

2. LC-MS/MS Analysis:

- Column: 5 µm Zorbax Extend C18 50 x 2 mm HPLC column.

- Mobile Phase A: 0.1% ammonium hydroxide in water.

- Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.

- Flow Rate: 0.300 mL/min.

- Gradient: Start with 90% A / 10% B, then ramp to 70% A / 30% B in 0.5 minutes and hold for 2 minutes.

- Injection Volume: 10 µL.

- Mass Spectrometer: Sciex API 4000 or equivalent.

- Ionization Mode: Positive electrospray ionization (ESI+).

- Monitoring: Multiple reaction monitoring (MRM) of the transitions:

- Oclacitinib: 338 → 149 amu

- This compound (Internal Standard): 342 → 149 amu

3. Data Analysis:

- Use the peak areas for quantification with a quadratic regression (1/x² weighting).

- The standard curve typically ranges from 0.5 to 1000 ng/mL.

Oclacitinib and the JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[5][6][7] This pathway is crucial for the signaling of numerous cytokines involved in inflammation and allergic responses. By blocking JAK enzymes, particularly JAK1, Oclacitinib prevents the downstream phosphorylation and activation of STAT proteins, thereby reducing the expression of pro-inflammatory genes.

Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Oclacitinib Quantification

The following diagram illustrates a typical workflow for the quantification of Oclacitinib in biological samples using this compound.

Caption: Workflow for Oclacitinib quantification.

References

- 1. theclinivex.com [theclinivex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Enhancement of radio-sensitivity by inhibition of Janus kinase signaling with oclacitinib in canine tumor cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zoetis.cl [zoetis.cl]

- 10. DailyMed - APOQUEL- oclacitinib maleate tablet, coated [dailymed.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. vippetcare.com [vippetcare.com]

- 13. ar.zoetis.com [ar.zoetis.com]

Oclacitinib Unlabeled vs. Oclacitinib-13C-d3: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of unlabeled Oclacitinib and its stable isotope-labeled counterpart, Oclacitinib-13C-d3. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving this Janus kinase (JAK) inhibitor. This document outlines the physicochemical properties, mechanism of action, and pharmacokinetic profile of Oclacitinib, with a special focus on the application of this compound as an internal standard in bioanalytical assays. Detailed experimental methodologies, quantitative data comparisons, and visual representations of key pathways and workflows are provided to support advanced research and development.

Physicochemical and Pharmacokinetic Properties

A thorough understanding of the physicochemical and pharmacokinetic properties of both unlabeled and labeled Oclacitinib is fundamental for their effective application in research and drug development. Oclacitinib is commercially available as Oclacitinib maleate, which offers improved solubility and bioavailability compared to the free base.[1] this compound is synthesized to serve as an ideal internal standard for mass spectrometry-based quantification, ensuring analytical accuracy and precision.

Table 1: Physicochemical Properties of Oclacitinib and this compound

| Property | Oclacitinib (Free Base) | This compound | Oclacitinib Maleate |

| Molecular Formula | C₁₅H₂₃N₅O₂S[2] | C₁₄¹³CH₂₀D₃N₅O₂S[3] | C₁₅H₂₃N₅O₂S · C₄H₄O₄ |

| Molecular Weight | 337.44 g/mol [2] | 341.5 g/mol [3] | 453.51 g/mol |

| CAS Number | 1208319-26-9[2] | 2750534-84-8[3] | 1208319-27-0 |

| Appearance | Off-White to Pale Beige Solid | Not specified | White to off-white crystalline solid |

| Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated)[1] | DMSO: soluble, Methanol: soluble[3] | Water, DMSO, Ethanol |

| pKa (Predicted) | 11.59 ± 0.40[1] | Not specified | Not specified |

| LogP (Predicted) | 1.38 at 35℃ and pH7[1] | Not specified | Not specified |

Table 2: Pharmacokinetic Parameters of Oclacitinib in Dogs

| Parameter | Value |

| Bioavailability | 89%[2][4] |

| Time to Peak Plasma Concentration (Tmax) | < 1 hour[4][5] |

| Elimination Half-Life | 3.1 - 5.2 hours[2] |

| Protein Binding | 66.3% - 69.7%[2] |

| Metabolism | Primarily hepatic[2][4] |

| Excretion | Mostly liver, with some renal and biliary clearance[2][4] |

| Effect of Food | Prandial state does not significantly affect the rate or extent of absorption.[6][7] |

Mechanism of Action: The JAK-STAT Signaling Pathway

Oclacitinib is a selective inhibitor of Janus kinase (JAK) enzymes, with a preference for JAK1.[2] By inhibiting JAKs, Oclacitinib blocks the signaling cascade of several pro-inflammatory and pruritogenic cytokines that are dependent on the JAK-STAT pathway for signal transduction.[8][9] This mechanism is central to its efficacy in the treatment of allergic dermatitis in dogs. The key cytokines implicated in canine atopic dermatitis that are inhibited by Oclacitinib include IL-2, IL-4, IL-6, IL-13, and IL-31.[8][10]

Table 3: Inhibitory Activity of Oclacitinib against JAK Enzymes and Cytokines

| Target | IC₅₀ (nM) |

| JAK1 | 10[8] |

| JAK2 | 18 |

| JAK3 | 99[8] |

| TYK2 | 84 |

| IL-2 | 36 - 249[8] |

| IL-4 | 36 - 249[8] |

| IL-6 | 36 - 249[8] |

| IL-13 | 36 - 249[8] |

| IL-31 | 36 - 249[8] |

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of intervention by Oclacitinib.

References

- 1. researchgate.net [researchgate.net]

- 2. caymanchem.com [caymanchem.com]

- 3. zoetisus.com [zoetisus.com]

- 4. researchgate.net [researchgate.net]

- 5. ar.zoetis.com [ar.zoetis.com]

- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zoetis.cl [zoetis.cl]

Methodological & Application

Using Oclacitinib-13C-d3 as an internal standard

Application Note and Protocol:

Quantitative Analysis of Oclacitinib in Biological Matrices Using Oclacitinib-13C-d3 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to control pruritus (itching) associated with allergic and atopic dermatitis in dogs.[1][2] It functions by inhibiting the activity of JAK1 and JAK3 enzymes, which are critical components of the signaling pathway for numerous pro-inflammatory and pruritogenic cytokines.[3][4][5][6] Accurate quantification of Oclacitinib in biological matrices is essential for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies during drug development and therapeutic drug monitoring.

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[][8][9] A SIL internal standard is chemically identical to the analyte but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ²H, ¹⁵N).[8] This near-identical physicochemical behavior ensures that the internal standard co-elutes with the analyte and experiences similar extraction recovery and matrix effects, thereby correcting for variations during sample preparation and analysis.[][10][11]

This application note provides a detailed protocol for the quantification of Oclacitinib in plasma using this compound as an internal standard by LC-MS/MS. This compound is an ideal internal standard for this purpose, ensuring high accuracy, precision, and robustness.[12][13]

Oclacitinib's Mechanism of Action

Oclacitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway.[6] Cytokines involved in allergy and inflammation bind to their specific receptors, activating associated JAK enzymes.[4][5] Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus and regulate the transcription of genes involved in the inflammatory and pruritic response.[1][5] Oclacitinib selectively inhibits JAK1, thereby blocking the signaling of cytokines like IL-2, IL-4, IL-6, IL-13, and IL-31, which are key drivers of itch and inflammation in allergic dermatitis.[1][4][5]

Experimental Protocol

This protocol outlines a method for quantifying Oclacitinib in canine plasma using protein precipitation for sample cleanup, followed by LC-MS/MS analysis.

References

- 1. Oclacitinib - Wikipedia [en.wikipedia.org]

- 2. Efficacy and safety of oclacitinib for the control of pruritus and associated skin lesions in dogs with canine allergic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 5. zoetis.cl [zoetis.cl]

- 6. qingmupharm.com [qingmupharm.com]

- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 9. crimsonpublishers.com [crimsonpublishers.com]

- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Application Note: High-Precision Pharmacokinetic Analysis of Oclacitinib using Oclacitinib-13C-d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the quantitative analysis of Oclacitinib in plasma samples for pharmacokinetic (PK) studies. It highlights the use of a stable isotope-labeled (SIL) internal standard, Oclacitinib-13C-d3, to ensure the highest accuracy and precision in bioanalytical methods utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols outlined are intended for preclinical and clinical research applications.

Introduction to Oclacitinib

Oclacitinib, sold under the brand name Apoquel®, is a novel veterinary medication used to control pruritus (itching) associated with allergic and atopic dermatitis in dogs.[1] It functions as a selective Janus kinase (JAK) inhibitor, specifically targeting JAK1.[2][3] By inhibiting JAK1, Oclacitinib blocks the signaling pathways of key pro-inflammatory and pruritogenic cytokines, such as Interleukins (IL)-2, IL-4, IL-6, IL-13, and IL-31, which are dependent on the JAK-STAT pathway to transmit their signals.[1][2][4] This targeted mechanism provides rapid relief from itching and inflammation.[5]

Accurate characterization of the pharmacokinetic profile of Oclacitinib is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis.[6][7] A SIL internal standard exhibits nearly identical chemical and physical properties to the analyte, ensuring it effectively corrects for variability during sample preparation, chromatography, and mass spectrometric detection, including matrix effects.[8][9]

Mechanism of Action: JAK-STAT Signaling Inhibition

Oclacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokines involved in allergy and pruritus bind to their specific cell surface receptors, which activates associated JAK enzymes.[2] This activation triggers a cascade involving the phosphorylation and dimerization of STAT (Signal Transducer and Activator of Transcription) proteins. These activated STAT dimers then translocate to the nucleus to regulate the transcription of target genes, leading to an inflammatory response.[4] Oclacitinib specifically inhibits JAK1, thus interrupting this signaling cascade and reducing the production of inflammatory mediators.[3]

Pharmacokinetic Profile of Oclacitinib

Oclacitinib is rapidly and well-absorbed following oral administration in dogs and cats, with a time to maximum plasma concentration (Tmax) of less than one hour in dogs.[10][11] Its bioavailability is high, and the prandial state does not significantly affect its absorption.[10][12]

| Parameter | Dog | Cat | Horse | Reference(s) |

| Dose (Oral) | 0.4 - 0.6 mg/kg | 1.0 mg/kg | 0.5 mg/kg | [10][13][14] |

| Tmax (Time to Peak) | < 1 hour | ~35 minutes | ~1.7 hours | [10][13][15] |

| Cmax (Peak Concentration) | Dose-dependent | - | ~486 ng/mL | [11][13] |

| T½ (Elimination Half-life) | 3.1 - 5.2 hours | ~2.3 hours | ~7.5 - 8 hours | [1][13][15] |

| Bioavailability (F%) | ~89% | ~87% | - | [10][14] |

Bioanalytical Protocol for Pharmacokinetic Studies

This section details the protocol for quantifying Oclacitinib in plasma using this compound as an internal standard (IS) via LC-MS/MS.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involves dosing, systematic blood collection, plasma processing, sample extraction with the addition of the internal standard, and subsequent analysis by LC-MS/MS.

Materials and Reagents

-

Oclacitinib analytical standard

-

This compound (Internal Standard)

-

Control blank plasma (e.g., K2-EDTA canine plasma)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Oclacitinib and Oclacidinib-13C-d3 in methanol to prepare primary stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Oclacitinib stock solution in 50:50 acetonitrile:water to create working solutions for calibration standards (CS) and quality control (QC) samples.

-

Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile. The optimal concentration should be determined during method development.

Sample Preparation: Protein Precipitation

This method is efficient for removing the majority of proteins from plasma samples prior to analysis.[16]

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

To 50 µL of plasma in each tube, add 200 µL of the IS working solution (100 ng/mL this compound in acetonitrile). For blank samples, add 200 µL of acetonitrile without IS.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

-

Inject the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Suggested Condition |

| LC System | UPLC/HPLC System |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B, hold, and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization, Positive (ESI+) |

| MRM Transitions | Oclacitinib: Q1: 338.2 -> Q3: 134.1 (example) |

| This compound: Q1: 342.2 -> Q3: 137.1 (example) | |

| Source Temp. | 500°C |

| Gas Flow | Optimized for the instrument |

Note: MRM (Multiple Reaction Monitoring) transitions are examples and must be optimized by infusing pure standards to identify the most stable and intense precursor and product ions.

Advantages of Using this compound

The use of a stable isotope-labeled internal standard is paramount for robust quantitative bioanalysis. It co-elutes with the analyte and experiences the same matrix effects and ionization suppression or enhancement, which a structurally analogous IS may not.[6][8] This leads to superior accuracy and precision in the final concentration determination.

Conclusion

The protocol described provides a robust framework for the quantitative determination of Oclacitinib in plasma for pharmacokinetic research. The incorporation of this compound as an internal standard is a critical component of the methodology, ensuring that the data generated is of the highest quality, reliability, and accuracy. This approach minimizes analytical variability, leading to a more precise characterization of Oclacitinib's absorption, distribution, metabolism, and excretion (ADME) properties.

References

- 1. Oclacitinib - Wikipedia [en.wikipedia.org]

- 2. todaysveterinarypractice.com [todaysveterinarypractice.com]

- 3. zoetis.cl [zoetis.cl]

- 4. Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ar.zoetis.com [ar.zoetis.com]

- 11. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 15. A pharmacokinetic study of oclacitinib maleate in six cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. myadlm.org [myadlm.org]

Quantitative Analysis of Oclacitinib in Canine Plasma using Oclacitinib-¹³C-d₃ by UPLC-MS/MS

Application Note

Abstract

This document details a sensitive and specific UPLC-MS/MS method for the quantitative analysis of Oclacitinib in canine plasma. The method utilizes a stable isotope-labeled internal standard, Oclacitinib-¹³C-d₃, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications in the field of veterinary medicine and drug development. The protocol described herein is a composite representation based on established bioanalytical techniques for Oclacitinib and similar small molecules.

Introduction

Oclacitinib is a selective Janus kinase (JAK) 1 inhibitor that is effective in the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[1] Accurate quantification of Oclacitinib in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies. The use of a stable isotope-labeled internal standard (SIL-IS), such as Oclacitinib-¹³C-d₃, is the gold standard for quantitative bioanalysis using mass spectrometry. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification.[2]

This application note provides a detailed protocol for the extraction and UPLC-MS/MS analysis of Oclacitinib from canine plasma, along with representative validation data.

Mechanism of Action: Oclacitinib and the JAK-STAT Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the function of JAKs, particularly JAK1. JAKs are critical components of the JAK-STAT signaling pathway, which is utilized by numerous cytokines involved in inflammation and pruritus, such as IL-2, IL-4, IL-6, IL-13, and IL-31.[1] By blocking this pathway, Oclacitinib reduces the downstream signaling that leads to the clinical signs of allergic skin disease in dogs.

Figure 1: Oclacitinib's Inhibition of the JAK-STAT Signaling Pathway.

Experimental Protocols

Materials and Reagents

-

Oclacitinib reference standard (≥98% purity)

-

Oclacitinib-¹³C-d₃ (isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

Canine plasma (blank, K₂EDTA anticoagulant)

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Sciex API 4000 or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC-MS/MS Conditions

Table 1: UPLC Parameters

| Parameter | Value |

| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 10% B to 95% B over 2.5 min, hold for 0.5 min, return to initial conditions |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Run Time | 4.0 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Oclacitinib | Oclacitinib-¹³C-d₃ (IS) |

| Ionization Mode | ESI Positive | ESI Positive |

| MRM Transition | 338.2 > 149.1 m/z | 342.2 > 149.1 m/z |

| Collision Energy | 35 eV (representative value) | 35 eV (representative value) |

| Declustering Potential | 60 V (representative value) | 60 V (representative value) |

| Source Temperature | 500 °C | 500 °C |

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Oclacitinib and Oclacitinib-¹³C-d₃ in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Oclacitinib stock solution in 50:50 acetonitrile/water to create calibration standards.

-

Internal Standard (IS) Working Solution (20 ng/mL): Dilute the Oclacitinib-¹³C-d₃ stock solution in acetonitrile.

-

Calibration Curve and QC Samples: Spike blank canine plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 0.5, 1, 5, 20, 100, 400, 800, 1000 ng/mL) and QC samples (e.g., LLOQ: 0.5 ng/mL, Low: 1.5 ng/mL, Mid: 150 ng/mL, High: 750 ng/mL).

Sample Preparation Protocol (Protein Precipitation)

Figure 2: Sample Preparation Workflow.

Method Validation Summary

The bioanalytical method should be validated according to FDA or EMA guidelines. The following tables summarize typical acceptance criteria and representative data for such a validation.

Table 3: Linearity and Sensitivity

| Parameter | Result |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |

| LLOQ Precision (%CV) | < 20% |

| LLOQ Accuracy (%Bias) | ± 20% |

Table 4: Intra- and Inter-Day Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |

| Low QC | 1.5 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| Mid QC | 150 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

| High QC | 750 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |

Table 5: Recovery and Matrix Effect

| QC Level | Concentration (ng/mL) | Mean Recovery (%) | Matrix Effect |

| Low QC | 1.5 | > 85% | Normalized to IS, within acceptable limits |

| Mid QC | 150 | > 85% | Normalized to IS, within acceptable limits |

| High QC | 750 | > 85% | Normalized to IS, within acceptable limits |

Conclusion

The described UPLC-MS/MS method provides a robust and reliable approach for the quantitative determination of Oclacitinib in canine plasma. The use of the stable isotope-labeled internal standard, Oclacitinib-¹³C-d₃, ensures high accuracy and minimizes the impact of matrix effects. This method is well-suited for supporting a wide range of research and development activities for Oclacitinib.

References

Application Notes and Protocols for Oclacitinib-13C-d3 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oclacitinib-13C-d3 as an internal standard for the quantitative analysis of oclacitinib in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Detailed protocols, quantitative data, and relevant biological pathways are presented to facilitate its implementation in research and drug development settings.

Introduction

Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to treat pruritus associated with allergic dermatitis in dogs.[1] Accurate quantification of oclacitinib in biological samples is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis by LC-MS/MS. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, ensuring high precision and accuracy.[2]

This compound is a synthetic analog of oclacitinib, where one carbon atom is replaced by its heavy isotope ¹³C, and three hydrogen atoms are replaced by deuterium. This labeling results in a mass shift that allows for its differentiation from the unlabeled oclacitinib by the mass spectrometer, while maintaining nearly identical physicochemical properties.

Mechanism of Action: JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the function of various cytokines that are dependent on the JAK enzyme family (JAK1, JAK2, JAK3, and TYK2).[1] It particularly targets JAK1-dependent cytokines, which are involved in allergic responses, inflammation, and pruritus.[1] The binding of these cytokines to their receptors activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in the inflammatory cascade. Oclacitinib blocks this signaling, thereby reducing the clinical signs of allergic dermatitis.

Experimental Protocols

Bioanalytical Method for Oclacitinib in Canine Plasma

This protocol is adapted from established methods for the quantification of oclacitinib in plasma and is intended for use with this compound as the internal standard.

1. Sample Preparation (Protein Precipitation)

-

Thaw plasma samples at room temperature.

-

Vortex the samples briefly to ensure homogeneity.

-

Pipette 50 µL of each plasma sample, calibration standard, or quality control sample into a 96-well plate.

-

Add 200 µL of a working solution of this compound (e.g., 10 ng/mL in acetonitrile) to each well.

-

Seal the plate and vortex for approximately 2 minutes to precipitate proteins.

-

Centrifuge the plate at approximately 4000 x g for 10 minutes.

-

Transfer 20 µL of the supernatant to a clean 96-well plate.

-

Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.

-

Seal the plate and mix gently.

-

The plate is now ready for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Recommended Value |

| HPLC System | A UPLC or HPLC system capable of binary gradients |

| Column | Zorbax Extend C18, 50 x 2.1 mm, 5 µm, or equivalent |

| Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ~10.7) |

| Mobile Phase B | 0.1% Ammonium Hydroxide in Acetonitrile |

| Flow Rate | 0.300 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Gradient Program | A linear gradient appropriate for the separation |

3. Mass Spectrometry Conditions

| Parameter | Recommended Value |

| Mass Spectrometer | A triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

| Dwell Time | 50-100 ms |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Oclacitinib | 338.2 | 149.1 |

| This compound | 342.2 | 149.1 |

Note: The precursor ion for this compound is +4 Da higher than oclacitinib due to the one ¹³C and three deuterium atoms. The product ion is expected to be the same as the unlabeled compound, as the fragmentation likely occurs at a part of the molecule that does not contain the isotopic labels.

Quantitative Data

The following table summarizes typical pharmacokinetic parameters of oclacitinib in dogs following oral administration, which can be determined using the described LC-MS/MS method with this compound as an internal standard.

Table 2: Pharmacokinetic Parameters of Oclacitinib in Dogs (Oral Administration)

| Parameter | Value | Reference |

| Dose | 0.4 - 0.6 mg/kg | [3] |

| Cmax (Peak Plasma Concentration) | 207 - 860 ng/mL | [4] |

| Tmax (Time to Peak Concentration) | < 1 hour | [5] |

| Bioavailability | 89% | [5] |

| Terminal Half-life (t1/2) | 3.5 - 4.1 hours | [5] |

| Linearity of Quantification | 1 - 1000 ng/mL |

Metabolism of Oclacitinib

Oclacitinib is primarily cleared through metabolism in the liver.[1] While multiple metabolites are formed, one major oxidative metabolite has been identified in both plasma and urine.[5][6] The risk of metabolic drug-drug interactions due to oclacitinib is considered low.[5][6]

Conclusion

This compound is an ideal internal standard for the accurate and precise quantification of oclacitinib in biological matrices by LC-MS/MS. The detailed protocol and information provided in these application notes are intended to serve as a valuable resource for researchers and professionals in the field of drug development and analysis, enabling robust and reliable bioanalytical method development for oclacitinib.

References

- 1. Pharmacological particulars - Apoquel film-coated tablets for dogs (GB) [noahcompendium.co.uk]

- 2. jneonatalsurg.com [jneonatalsurg.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Oclacitinib Maleate | C19H27N5O6S | CID 44631937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for Oclacitinib-13C-d3 in Veterinary Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Oclacitinib-13C-d3 as an internal standard in veterinary drug metabolism studies of oclacitinib. Detailed protocols for bioanalytical sample analysis and in vitro metabolism assays are provided to guide researchers in conducting accurate and reliable pharmacokinetic and metabolic profiling of this Janus kinase (JAK) inhibitor.

Introduction

Oclacitinib is a selective JAK1 inhibitor approved for the control of pruritus associated with allergic and atopic dermatitis in dogs.[1][2] Understanding its metabolic fate is crucial for optimizing therapeutic regimens and ensuring animal safety. Stable isotope-labeled internal standards, such as this compound, are essential for robust bioanalytical method development, providing high accuracy and precision in quantitation by correcting for matrix effects and variability in sample processing.[3]

Oclacitinib is rapidly absorbed in dogs following oral administration, with a time to maximum plasma concentration (Tmax) of less than one hour and an absolute bioavailability of approximately 89%.[1][3][4][5][6] The primary route of elimination is through metabolism, resulting in the formation of multiple metabolites, with one major oxidative metabolite identified in plasma and urine.[1][4][7]

Bioanalytical Method for Oclacitinib Quantification in Canine Plasma using LC-MS/MS

This protocol outlines a validated method for the quantification of oclacitinib in dog plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.

Experimental Protocol

1. Sample Preparation: Protein Precipitation

-

To 50 µL of canine plasma in a 96-well plate, add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 10 ng/mL).[3]

-

Seal the plate and vortex to mix, ensuring complete protein precipitation.

-

Centrifuge the plate at approximately 100 x g for 10 minutes.[3]

-

Transfer 20 µL of the supernatant to a clean 96-well plate.

-

Dilute the supernatant with 180 µL of 0.1% ammonium hydroxide in water.[3]

-

Seal the plate and mix gently before placing it in the autosampler for LC-MS/MS analysis.[3]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 5 µm, 50 x 2 mm).[3]

-

Mobile Phase A: 0.1% ammonium hydroxide in water (pH 10.7).[3]

-

Mobile Phase B: 0.1% ammonium hydroxide in acetonitrile.[3]

-

Flow Rate: 0.300 mL/min.[3]

-

Gradient: A gradient elution from 10% B to 30% B over 0.5 minutes, held at 30% B for 2 minutes.[3]

-

Injection Volume: 10 µL.[3]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

Multiple Reaction Monitoring (MRM) Transitions:

Data Presentation: Pharmacokinetic Parameters of Oclacitinib in Dogs

The following table summarizes the key pharmacokinetic parameters of oclacitinib in dogs following oral administration.

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | < 1 hour | [1][3][4][5][6] |

| Absolute Bioavailability | 89% | [1][4][5][6] |

| Cmax (Maximum Plasma Concentration) at 0.4-0.6 mg/kg | 324 (281, 372) ng/mL (Mean, 90% CL) | [1] |

| AUC0-inf (Area Under the Curve) at 0.4-0.6 mg/kg | 1890 (1690, 2110) ng.hr/mL (Mean, 90% CL) | [1] |

| Terminal Half-life (t1/2) | 3.5 - 4.1 hours | [4] |

| Protein Binding | 66.3 - 69.7% | [1] |

| Total Body Clearance | 316 (237, 396) mL/h/kg (Mean, 95% CL) | [1] |

| Volume of Distribution (Vd) | 942 (870, 1014) mL/kg (Mean, 95% CL) | [1] |

CL: Confidence Limit

Mandatory Visualization: Bioanalytical Workflow

Caption: Workflow for the bioanalytical quantification of oclacitinib in canine plasma.

In Vitro Metabolism of Oclacitinib in Dog Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of oclacitinib in canine liver microsomes.

Experimental Protocol

1. Incubation

-

Prepare a reaction mixture containing:

-

Dog liver microsomes (e.g., 0.5 mg/mL protein concentration).

-

Oclacitinib (e.g., 1 µM).

-

Phosphate buffer (e.g., 100 mM, pH 7.4).

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubate at 37°C with gentle shaking.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile containing the internal standard, this compound.

2. Sample Analysis

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant for the remaining oclacitinib concentration using the LC-MS/MS method described above.

3. Data Analysis

-

Plot the natural logarithm of the percentage of remaining oclacitinib against time.

-

Determine the in vitro half-life (t1/2) from the slope of the linear regression.

-

Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / in vitro t1/2) / (mg microsomal protein/g liver) * (g liver/kg body weight).

Data Presentation: In Vitro Metabolic Stability

| Parameter | Value |

| Incubation Time (min) | [Example Data] |

| Oclacitinib Remaining (%) | [Example Data] |

| In Vitro Half-life (t1/2, min) | [Calculated Value] |

| Intrinsic Clearance (Clint, µL/min/mg protein) | [Calculated Value] |

Mandatory Visualization: In Vitro Metabolism Workflow

Caption: General workflow for in vitro metabolism studies of oclacitinib.

Oclacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Oclacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, particularly JAK1.[2][8] This inhibition disrupts the signaling of various pro-inflammatory and pruritogenic cytokines that are dependent on the JAK-STAT pathway.[2][8][9]

Mandatory Visualization: JAK-STAT Signaling Pathway

References

- 1. zoetisus.com [zoetisus.com]

- 2. researchgate.net [researchgate.net]

- 3. ar.zoetis.com [ar.zoetis.com]

- 4. Pharmacological particulars - Apoquel film-coated tablets for dogs (GB) [noahcompendium.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oclacitinib (APOQUEL®) is a selective Janus kinase 1 inhibitor with efficacy in a canine model of flea allergic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Metabolite Identification of Oclacitinib using Oclacitinib-13C-d3

Audience: Researchers, scientists, and drug development professionals.

Introduction

Oclacitinib, marketed as Apoquel®, is a novel Janus kinase (JAK) inhibitor developed for the treatment of pruritus associated with allergic dermatitis and atopic dermatitis in dogs.[1] Oclacitinib selectively inhibits JAK1-dependent cytokines that are integral to allergy, inflammation, and pruritus.[2][3][4] Understanding the metabolic fate of oclacitinib is a critical component of drug development, providing insights into its efficacy, potential for drug-drug interactions, and overall safety profile.

The identification of drug metabolites, especially in complex biological matrices, presents a significant analytical challenge.[5] The use of stable isotope-labeled (SIL) internal standards, such as Oclacitinib-13C-d3, is a powerful strategy to overcome these challenges. A SIL internal standard has a chemical structure nearly identical to the analyte but with a different mass, allowing it to be distinguished by mass spectrometry. This application note provides detailed protocols for the use of this compound in in vitro and in vivo studies to facilitate the accurate identification and characterization of oclacitinib metabolites.

Pharmacokinetic studies in dogs have shown that oclacitinib is rapidly and well-absorbed after oral administration, with a high bioavailability of 89%.[6][7][8] The time to reach peak plasma concentration is typically less than one hour.[7][9] The drug undergoes metabolism into several metabolites.[9]

Experimental Design and Workflow

The core principle of this workflow is the use of this compound as an internal standard, which is introduced during sample processing. Its distinct mass signature allows for the confident identification of drug-related material amidst a complex biological background during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Signaling Pathway Context

Oclacitinib functions by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in immune response and inflammation.[10][11] Specifically, oclacitinib shows the most potency against JAK1.[2][3] This inhibition prevents the phosphorylation and activation of STAT proteins, which in turn blocks their translocation to the nucleus and subsequent gene transcription of inflammatory mediators.

Protocols

Protocol 1: In Vitro Metabolism in Dog Liver Microsomes

This protocol describes a method for assessing the metabolic stability of oclacitinib and identifying its metabolites using pooled dog liver microsomes.[12][13][14][15]

1. Materials:

-

Oclacitinib

-

This compound (Internal Standard, IS)

-

Pooled Dog Liver Microsomes (e.g., 20 mg/mL stock)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

-

0.1 M Phosphate Buffer (pH 7.4)

-

Acetonitrile (ACN), ice-cold

-

Dimethyl sulfoxide (DMSO)

-

Water, LC-MS grade

2. Procedure:

-

Preparation:

-

Prepare a 1 mM stock solution of Oclacitinib in DMSO.

-

Prepare a 100 µM stock solution of this compound in DMSO.

-

Thaw pooled dog liver microsomes on ice.

-

-

Incubation:

-

In a microcentrifuge tube, combine phosphate buffer, liver microsomes (final concentration 0.5 mg/mL), and the Oclacitinib stock solution (final concentration 1 µM).[16][17] The final DMSO concentration should be ≤ 0.25%.[17]

-

Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.[16]

-

Prepare a negative control by adding phosphate buffer instead of the NADPH system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.

-

-

Reaction Quenching and Sample Preparation:

-

Immediately quench the reaction by adding the aliquot to 2 volumes (e.g., 100 µL) of ice-cold acetonitrile containing the this compound internal standard (final concentration e.g., 10 ng/mL).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate or autosampler vial for LC-MS/MS analysis.

-

Protocol 2: In Vivo Metabolite Profiling in Dogs

This protocol outlines the procedure for identifying oclacitinib metabolites in plasma samples collected from dogs following oral administration.

1. Materials:

-

Oclacitinib tablets (Apoquel®)

-

This compound (Internal Standard, IS)

-

Beagle or mixed-breed dogs (as per IACUC guidelines)

-

K2EDTA blood collection tubes

-

Acetonitrile (ACN)

-

Water, LC-MS grade

-

0.1% Ammonium Hydroxide in water and acetonitrile (for mobile phase)

2. Procedure:

-

Dosing and Sample Collection:

-

Administer a single oral dose of oclacitinib (e.g., 0.4-0.6 mg/kg) to dogs.[6]

-

Collect blood samples via venipuncture into K2EDTA tubes at pre-defined time points (e.g., pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[6][18]

-

Place tubes on ice immediately after collection.

-

Process blood samples by centrifuging at approximately 2,000 x g for 10 minutes at 4°C to harvest plasma.

-

Store plasma samples at -80°C until analysis.

-

-

Sample Preparation for Analysis:

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the this compound internal standard (e.g., 10 ng/mL).[6] This step performs both protein precipitation and IS addition.

-

Vortex the mixture for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.[6]

-

Transfer a portion of the supernatant (e.g., 20 µL) to a clean plate and dilute with 180 µL of 0.1% ammonium hydroxide in water.[6]

-

The sample is now ready for LC-MS/MS injection.

-

3. LC-MS/MS Analysis (Representative Conditions):

-

LC System: UPLC/HPLC system

-

Column: C18 reverse-phase column (e.g., 50 x 2 mm, 5 µm)[6]

-

Mobile Phase A: 0.1% Ammonium Hydroxide in Water[6]

-

Mobile Phase B: 0.1% Ammonium Hydroxide in Acetonitrile[6]

-

Gradient: A suitable gradient to separate metabolites (e.g., 10% B to 70% B over 2.5 minutes)[6]

-

Flow Rate: 0.300 mL/min[6]

-

Injection Volume: 10 µL[6]

-

Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap)

-

Ionization: Positive electrospray ionization (ESI+)

-

MRM Transitions (example):

-

Data Acquisition: Employ data-dependent scanning or precursor ion scanning to trigger MS/MS fragmentation of potential metabolites.[5]

Data Presentation

Quantitative data from pharmacokinetic studies can be summarized to provide a clear overview of the drug's behavior in vivo.

Table 1: Representative Pharmacokinetic Parameters of Oclacitinib in Dogs (Oral Dose)

| Parameter | Value | Reference |

| Bioavailability (F%) | 89% | [6][7] |

| Tmax (Time to Peak Conc.) | < 1 hour | [7][9] |

| Cmax (Peak Plasma Conc.) | Varies with dose | [7] |

| t1/2 (Elimination Half-life) | ~4-5 hours | [9] |

Note: This table presents representative data from published literature and is intended for illustrative purposes.

Table 2: In Vitro Metabolic Stability of Oclacitinib in Dog Liver Microsomes (Hypothetical Data)

| Time (minutes) | % Oclacitinib Remaining |

| 0 | 100 |

| 5 | 85 |

| 15 | 62 |

| 30 | 38 |

| 60 | 15 |

Note: This table contains hypothetical data for illustrative purposes. Actual results may vary.

References

- 1. SID 348353655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Oclacitinib (APOQUEL(®)) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. zoetis.cl [zoetis.cl]

- 4. [PDF] Oclacitinib (APOQUEL®) is a novel Janus kinase inhibitor with activity against cytokines involved in allergy | Semantic Scholar [semanticscholar.org]

- 5. In vivo metabolite detection and identification in drug discovery via LC-MS/MS with data-dependent scanning and postacquisition data mining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ar.zoetis.com [ar.zoetis.com]

- 7. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The pharmacokinetics of oclacitinib maleate, a Janus kinase inhibitor, in the dog. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Oclacitinib, a Janus Kinase Inhibitor, Reduces the Frequency of IL-4- and IL-10-, but Not IFN-γ-, Producing Murine CD4+ and CD8+ T Cells and Counteracts the Induction of Type 1 Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Treatment with oclacitinib, a Janus kinase inhibitor, down-regulates and up-regulates CD25 and Foxp3 expression, respectively, in peripheral blood T cells of dogs with atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. longdom.org [longdom.org]

- 18. Comparing Blood Sampling Techniques in Canines: A Pilot Study Using Oclacitinib - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Oclacitinib-13C-d3 matrix effects in mass spectrometry

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects during the mass spectrometric analysis of Oclacitinib-13C-d3.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix.[1][2][3][4] In the analysis of this compound, components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with the analyte and its internal standard.[3][5] These co-eluents can either suppress or enhance the ionization of this compound and its unlabeled counterpart in the ion source of the mass spectrometer, leading to inaccurate and unreliable quantification.[1][2][4]

Q2: I am using a stable isotope-labeled internal standard (this compound). Shouldn't this compensate for matrix effects?

A2: Ideally, a co-eluting stable isotope-labeled internal standard (SIL-IS) like this compound should experience similar matrix effects as the unlabeled analyte, allowing for accurate quantification.[6][7] However, differential matrix effects can still occur due to:

-

Chromatographic Separation: Minor differences in retention time between the analyte and the SIL-IS can expose them to varying matrix components as they elute.[7]

-

High Concentration of Interferents: A very high concentration of co-eluting matrix components can cause non-uniform ion suppression across the chromatographic peak.

-

Differential Ionization: Although chemically similar, slight differences in physicochemical properties between the analyte and SIL-IS can lead to variations in ionization efficiency in the presence of certain matrix components.

Q3: How can I quantitatively assess the extent of matrix effects in my Oclacitinib assay?

A3: The most common method is the post-extraction spike method, which calculates the Matrix Factor (MF).[5][7] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solution. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[5]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Peaks for this compound

This issue can manifest as weak or undetectable peaks in your mass spectra, making quantification impossible.[8][9]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor or no signal intensity.

Quantitative Data Example: Matrix Factor Calculation

The following table demonstrates how to calculate the Matrix Factor (MF) to assess ion suppression or enhancement.

| Sample ID | Analyte Concentration (ng/mL) | Peak Area (Neat Solution) (A) | Peak Area (Post-Extraction Spike) (B) | Matrix Factor (B/A) | Observation |

| Low QC | 5 | 15,234 | 8,531 | 0.56 | Significant Ion Suppression |

| Mid QC | 50 | 149,876 | 83,930 | 0.56 | Significant Ion Suppression |

| High QC | 500 | 1,512,345 | 862,056 | 0.57 | Significant Ion Suppression |

Issue 2: High Variability in Quality Control (QC) Samples

Inconsistent results for your QC samples can indicate variable matrix effects between different samples or batches.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high variability in QC samples.

Experimental Protocols

Protocol 1: Post-Column Infusion for Qualitative Assessment of Matrix Effects

This experiment helps identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

-

System Setup:

-

Configure the LC-MS/MS system as you would for your Oclacitinib analysis.

-

Use a T-connector to introduce a constant flow of a standard solution of Oclacitinib (e.g., 50 ng/mL in mobile phase) into the LC eluent stream just before it enters the mass spectrometer's ion source.

-

-

Infusion:

-

Begin infusing the Oclacitinib standard solution at a low, constant flow rate (e.g., 10 µL/min).

-

Monitor the Oclacitinib MRM transition. You should observe a stable, elevated baseline signal.

-

-

Injection:

-

Inject a blank, extracted matrix sample (e.g., plasma extract).

-

-

Data Analysis:

-

Monitor the baseline signal of the infused Oclacitinib during the chromatographic run.

-

Any dips in the baseline indicate regions of ion suppression caused by co-eluting matrix components.

-

Any rises in the baseline indicate regions of ion enhancement.

-

Compare the retention time of your Oclacitinib peak with the regions of ion suppression/enhancement to determine if your analysis is affected.

-

Protocol 2: Quantitative Assessment of Matrix Factor

This protocol provides a quantitative measure of matrix effects.

Methodology:

-

Prepare Three Sets of Samples:

-

Set A (Neat Solution): Spike Oclacitinib and this compound into the mobile phase or reconstitution solvent at three QC levels (low, mid, high).

-

Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix. Spike the extracted matrix with Oclacitinib and this compound at the three QC levels.

-

Set C (Pre-Extraction Spike): Spike blank biological matrix with Oclacitinib and this compound at the three QC levels before extraction.

-

-

Analysis:

-

Analyze all three sets of samples using your validated LC-MS/MS method.

-

-

Calculations:

-

Matrix Factor (MF):

-

Calculate the mean peak area of the analyte from Set B.

-

Calculate the mean peak area of the analyte from Set A.

-

MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

-

-

Recovery (RE):

-

Calculate the mean peak area of the analyte from Set C.

-

RE (%) = [(Mean Peak Area from Set C) / (Mean Peak Area from Set B)] * 100

-

-

Process Efficiency (PE):

-

PE (%) = (MF * RE)

-

-

Signaling Pathway/Logical Relationship Diagram

Caption: The impact of matrix components at different stages of LC-MS analysis.

References

- 1. nebiolab.com [nebiolab.com]

- 2. tandfonline.com [tandfonline.com]

- 3. longdom.org [longdom.org]

- 4. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. mdpi.com [mdpi.com]

- 8. gentechscientific.com [gentechscientific.com]

- 9. gmi-inc.com [gmi-inc.com]

Technical Support Center: Oclacitinib-13C-d3 Stability in Biological Matrices

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Oclacitinib-13C-d3 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological matrices?

A1: The stability of this compound in biological matrices such as plasma, serum, and tissue homogenates can be influenced by several factors, including:

-

Temperature: Both storage temperature and short-term exposure to ambient temperatures can lead to degradation.

-

pH: Oclacitinib has shown susceptibility to degradation in acidic conditions.[1]

-

Light Exposure: Photolytic degradation has been observed, so protection from light is crucial.[1]

-

Freeze-Thaw Cycles: Repeated freezing and thawing of samples may impact the integrity of the analyte.

-

Matrix Components: Endogenous enzymes or other components within the biological matrix could potentially contribute to degradation.

Q2: What are the recommended storage conditions for this compound in biological samples?